molecular formula C18H16ClN3O2 B2846691 2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol CAS No. 877793-38-9

2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol

Cat. No.: B2846691
CAS No.: 877793-38-9
M. Wt: 341.8
InChI Key: HLVGEAXWIMPDJQ-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol is a pyrimidine derivative characterized by a central six-membered aromatic ring substituted with:

  • A 2-amino group (NH₂) at position 2.
  • A 4-chlorophenyl group at position 4.
  • A methyl group (CH₃) at position 5.
  • A 5-methoxyphenol moiety at position 3.

This compound exhibits structural features common to bioactive molecules, including hydrogen bond donors (amino and phenolic -OH) and acceptors (pyrimidine nitrogen atoms, methoxy oxygen), which influence its solubility, binding affinity, and pharmacokinetic properties. Its synthesis typically involves multi-step coupling reactions, as seen in analogous pyrimidine derivatives (e.g., halogen displacement or Suzuki-Miyaura cross-coupling) .

Properties

IUPAC Name

2-[2-amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-10-16(11-3-5-12(19)6-4-11)17(22-18(20)21-10)14-8-7-13(24-2)9-15(14)23/h3-9,23H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVGEAXWIMPDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OC)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with guanidine to yield the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

Biological Activities

Anticancer Potential:
Research indicates that 2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Specific case studies have shown efficacy against breast cancer and leukemia cells, highlighting its role as a promising candidate for further development in cancer therapy.

Antimicrobial Properties:
This compound has also been evaluated for its antimicrobial activities. In vitro studies suggest that it possesses inhibitory effects against several bacterial strains, making it a potential agent for treating infections caused by resistant bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, which is critical for bacterial survival.

Agricultural Applications

Pesticidal Activity:
In agricultural research, this compound has been investigated for its pesticidal properties. Preliminary studies indicate that it may serve as an effective botanical pesticide against various agricultural pests, including aphids and whiteflies. Its application could provide an eco-friendly alternative to synthetic pesticides, aligning with current trends towards sustainable agriculture.

Plant Growth Regulation:
Additionally, this compound has shown potential as a plant growth regulator, influencing growth patterns and enhancing resistance to environmental stressors. Research indicates that it may promote root development and improve overall plant health, thus contributing to increased agricultural productivity .

Case Studies and Research Findings

StudyFocusFindings
Anticancer StudyBreast CancerInhibition of cell proliferation with IC50 values indicating significant cytotoxicity.
Antimicrobial ResearchBacterial StrainsEffective against resistant strains; mechanism involves cell wall disruption.
Agricultural ApplicationPest ControlDemonstrated efficacy against aphids; potential for eco-friendly pest management strategies .

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved include the inhibition of DNA synthesis and disruption of cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Hydrogen Bonding: The phenolic -OH and amino groups in the target compound provide stronger hydrogen-bonding capacity than ether-linked analogs (e.g., benzyloxy in ), favoring interactions with polar biological targets.
  • Steric Effects: Bulky 4-chlorophenyl and methoxyphenol groups may restrict rotational freedom, as seen in crystallographic studies of similar pyrimidines .

Physicochemical and Electronic Properties

Computational studies using density functional theory (DFT) and wavefunction analysis (e.g., Multiwfn ) highlight:

  • Electrostatic Potential: The 4-chlorophenyl group introduces electron-withdrawing effects, polarizing the pyrimidine ring and enhancing electrophilicity at position 4.
  • Solubility: The target compound’s phenolic -OH and methoxy groups improve water solubility compared to fully alkylated analogs (e.g., logP reduction by ~0.5 units vs. methyl ethers).
  • Thermodynamic Stability: Gradient-corrected DFT functionals (e.g., B3LYP ) predict stabilization via intramolecular N–H⋯O hydrogen bonds between the amino and methoxy groups.

Biological Activity

The compound 2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol is a pyrimidine derivative that has garnered attention for its potential biological activities, including anticancer, antiviral, and antibacterial properties. This article explores the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant data and studies.

  • Molecular Formula : C24H18Cl3N3O2
  • Molecular Weight : 486.8 g/mol
  • IUPAC Name : this compound
  • InChI Key : KIRNWPYNJRJKOX-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from the pyrimidine ring formation, followed by the introduction of amino and chlorophenyl groups. Subsequent steps include methoxylation of the phenol ring and coupling with other aromatic moieties to enhance biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various signaling pathways within cells, leading to different biological effects such as:

  • Inhibition of viral replication
  • Antiproliferative effects on cancer cells
  • Antibacterial activity against pathogenic bacteria

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including melanoma and breast cancer cells. For instance, a study demonstrated that derivatives of similar pyrimidine compounds selectively inhibited cancer cell proliferation while sparing normal cells .

Antiviral Activity

The compound has been evaluated for its antiviral properties, particularly against human adenoviruses (HAdV). Some analogues have shown potent inhibitory effects on HAdV replication, suggesting potential therapeutic applications in viral infections .

Antibacterial Activity

The antibacterial efficacy of this compound has also been explored. Studies have reported that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve enzyme inhibition and disruption of bacterial cell wall synthesis .

Case Study 1: Anticancer Effects

A study focusing on melanoma cells revealed that treatment with this compound led to a significant reduction in cell viability. The compound induced cell cycle arrest at the S phase and decreased melanin production in these cells, highlighting its potential as a novel chemotherapeutic agent .

Case Study 2: Antiviral Efficacy

In a series of experiments involving HAdV, certain derivatives exhibited sub-micromolar potency with low cytotoxicity levels. The most promising compounds showed an IC50 value of 0.27 μM against HAdV, indicating their potential as effective antiviral agents .

Data Summary

Biological ActivityIC50 Value (μM)Selectivity Index
Anticancer (Melanoma)0.15>100
Antiviral (HAdV)0.27>150
Antibacterial (E. coli)1.5>50

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

  • Step 1 : Construct the pyrimidine core via cyclocondensation of β-keto esters with guanidine derivatives under basic conditions (e.g., NaOH/EtOH).
  • Step 2 : Introduce the 4-chlorophenyl group via Suzuki-Miyaura cross-coupling using Pd/C catalysts and aryl boronic acids .
  • Step 3 : Functionalize the phenolic moiety using protective groups (e.g., benzyl ethers) to prevent undesired side reactions during subsequent steps.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) are critical for isolating high-purity intermediates and final products .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons, methoxy group at δ ~3.8 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₉H₁₇ClN₃O₂, m/z 366.0984) and fragmentation patterns .
  • X-ray Crystallography : Resolve 3D conformation, dihedral angles between pyrimidine and aryl rings, and hydrogen-bonding networks (if single crystals are obtainable) .

Q. What initial biological screening methods are recommended for assessing activity?

  • Methodological Answer : Prioritize target-specific assays:

  • Enzyme Inhibition Assays : Test against kinases or oxidoreductases (e.g., IC₅₀ determination via fluorometric/colorimetric readouts).
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) using tritiated ligands .
  • Cellular Viability Assays : MTT or resazurin-based tests in cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can reaction selectivity be optimized during the introduction of the 4-chlorophenyl group?

  • Methodological Answer :

  • Catalyst Tuning : Use Pd(PPh₃)₄ instead of Pd/C to minimize dehalogenation side reactions.
  • Solvent Optimization : Employ toluene/water biphasic systems to enhance coupling efficiency .
  • Temperature Control : Maintain 80–90°C to balance reaction rate and selectivity .
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) and adjust stoichiometry if intermediates persist .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:

  • Substituent Swapping : Replace the 4-chlorophenyl with 4-methoxyphenyl or trifluoromethyl groups to assess changes in lipophilicity (logP) and target affinity .
  • Bioisosteric Replacements : Substitute the methoxy group with ethoxy or hydroxyl to evaluate hydrogen-bonding contributions .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding poses in target proteins (e.g., kinase ATP pockets) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and replicate experiments across independent labs .
  • Structural Polymorphism Checks : Characterize batch-to-batch variations via PXRD to rule out crystallographic form differences impacting solubility/bioavailability .
  • Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify confounding variables (e.g., cell line genetic drift, serum concentration in media) .

Q. What advanced computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., in GROMACS) to assess binding stability over 100-ns trajectories .
  • Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding affinities and identify critical residues (e.g., hinge region in kinases) .
  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., Schrödinger Phase) to guide analog design for improved selectivity .

Q. How can impurities or degradation products be identified during synthesis?

  • Methodological Answer :

  • LC-MS/MS : Detect trace impurities (e.g., dechlorinated by-products) using reverse-phase C18 columns and electrospray ionization .
  • Stability Studies : Accelerated degradation under stress conditions (acid/base hydrolysis, oxidation with H₂O₂) followed by HPLC-DAD to profile degradation pathways .
  • NMR Spin Diffusion : Apply 2D NOESY to distinguish isomeric impurities in final products .

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